molecular formula C8H7ClFNO B1583085 2-chloro-N-(4-fluorophenyl)acetamide CAS No. 351-04-2

2-chloro-N-(4-fluorophenyl)acetamide

Cat. No.: B1583085
CAS No.: 351-04-2
M. Wt: 187.6 g/mol
InChI Key: JDAWWCJBFPBHFL-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-fluorophenyl)acetamide (CAS 351-04-2) is a high-purity chemical intermediate with a molecular formula of C 8 H 7 ClFNO and a molecular weight of 187.60 g/mol . This compound is characterized as a white to light yellow crystalline solid with a melting point of 131-135 °C . Its primary research value lies in its role as a versatile synthon in organic synthesis and medicinal chemistry . The molecule features two key reactive sites: an electrophilic chloroacetyl group and a substituted aniline ring. The chloroacetyl group makes it a valuable precursor for the synthesis of various heterocycles and more complex molecules via nucleophilic substitution reactions . For instance, it serves as a key starting material in the preparation of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have been explored for potential antidepressant activity . The 4-fluorophenyl moiety is of particular significance in drug design. The incorporation of fluorine is a established strategy to enhance metabolic stability, influence lipophilicity, and modulate the binding affinity of potential drug candidates by providing favorable interactions with enzyme binding pockets . This scaffold is found in numerous therapeutic agents, underscoring its utility in developing new biologically active compounds . The typical synthesis involves a Schotten-Baumann-type reaction, where 4-fluoroaniline is acylated with chloroacetyl chloride in the presence of a base like triethylamine . Safety and Handling: This product is classified with the signal word "Warning" and may cause skin and serious eye irritation . Precautions include wearing protective gloves/eye protection and washing skin thoroughly after handling . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAWWCJBFPBHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336303
Record name 2-chloro-N-(4-fluorophenyl)acetamide
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Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-04-2
Record name 2-chloro-N-(4-fluorophenyl)acetamide
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Record name 2-chloro-N-(4-fluorophenyl)acetamide
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Synthetic Methodologies and Reaction Pathways of 2 Chloro N 4 Fluorophenyl Acetamide

Direct Synthesis Approaches for 2-Chloro-N-(4-fluorophenyl)acetamide

The most prevalent and straightforward method for synthesizing this compound is through the direct N-acylation of 4-fluoroaniline (B128567). This approach is valued for its efficiency and high yields.

Reaction of 4-Fluoroaniline with Chloroacetyl Chloride

The cornerstone of synthesizing this compound is the nucleophilic acyl substitution reaction between 4-fluoroaniline and chloroacetyl chloride. researchgate.netresearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of the 4-fluoroaniline's amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and a proton (which is neutralized by a base) to form the stable amide product. This reaction is a common and well-established method for creating N-aryl acetamides. researchgate.netacs.org

A general procedure involves dissolving 4-fluoroaniline and a base, such as triethylamine (B128534), in a suitable organic solvent. The mixture is often cooled in an ice bath before chloroacetyl chloride is added dropwise to control the exothermic nature of the reaction. researchgate.netscielo.br After the addition is complete, the reaction is typically stirred for several hours at room temperature to ensure completion. scielo.brchemicalbook.com The workup procedure usually involves filtering the hydrochloride salt byproduct and washing the organic phase with water to remove any remaining impurities before the solvent is evaporated to yield the crude product, which can be further purified by recrystallization. researchgate.net

Optimization of Reaction Conditions (e.g., solvent, temperature, stoichiometry)

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Researchers have investigated various parameters to maximize product formation and purity.

Solvent: The choice of solvent is critical for facilitating the reaction. A range of aprotic solvents have been successfully employed. Ethyl acetate (B1210297) is a common choice, providing good solubility for the reactants and easy removal post-reaction. chemicalbook.com Other solvents such as toluene (B28343) researchgate.netgoogle.com, chloroform (B151607) scielo.brscielo.br, and dichloromethane (B109758) researchgate.net have also been used effectively. The selection often depends on the scale of the reaction, the base used, and the desired workup procedure.

Temperature: Temperature control is essential for managing the reaction rate and minimizing side products. The acylation is typically initiated at a low temperature, around 0°C, by using an ice bath. researchgate.netscielo.brchemicalbook.com This initial cooling helps to moderate the highly exothermic reaction between the amine and the acyl chloride. Subsequently, the reaction mixture is often allowed to warm to room temperature and stirred for a period ranging from 2 to 20 hours to ensure the reaction proceeds to completion. scielo.brchemicalbook.com

Stoichiometry: The molar ratio of the reactants plays a significant role in the reaction's outcome. A slight excess of the acylating agent, chloroacetyl chloride, and the base is often used to ensure the complete consumption of the starting aniline (B41778). For instance, a stoichiometry of 1.0 equivalent of aniline to 1.1 equivalents of both chloroacetyl chloride and triethylamine has been reported to give high yields. chemicalbook.com In other cases, a near equimolar ratio (1:1) of the amine and acyl chloride is used, particularly when the reaction is carried out in a solvent system like acetic acid with sodium acetate. neliti.com

The following table summarizes various reported reaction conditions for the synthesis of chloroacetamides, illustrating the range of parameters used in optimization.

Interactive Table: Reported Conditions for Chloroacetamide Synthesis

Amine PrecursorAcylating AgentBaseSolventTemperatureStoichiometry (Amine:Acyl Chloride:Base)Yield (%)Reference
Aniline (general)Chloroacetyl ChlorideTriethylamineEthyl Acetate0°C to RT1 : 1.1 : 1.196.7 chemicalbook.com
N-isopropyl-4-fluoroanilineChloroacetyl ChlorideTriethylamineXyleneRoom Temp1 : 1 : 198.1 google.com
4-fluoro-3-nitroanilineChloroacetyl ChlorideTriethylamineChloroform0°C to RT1 : 1.2 : 1.280 scielo.br
p-AminophenolChloroacetyl ChlorideSodium AcetateAcetic Acid-2°C to RT1 : 1 : (saturated soln)72 neliti.com
4-AminophenolChloroacetyl ChlorideSodium AcetateAcetic AcidIce Bath to RT1 : 1.2 : (solution)89 nih.gov
4-nitrophenylamineChloroacetyl ChlorideTriethylamineToluene0°C to RT1 : 1 : 1Not specified researchgate.net
Role of Bases (e.g., Triethylamine, Sodium Acetate) in Synthetic Efficiency

Bases are crucial in the synthesis of this compound as they serve to neutralize the hydrogen chloride (HCl) gas produced during the reaction. The removal of this acidic byproduct is essential to prevent the protonation of the starting 4-fluoroaniline, which would render it non-nucleophilic and halt the reaction.

Triethylamine (Et₃N): A tertiary amine base, triethylamine is widely used in this synthesis when conducted in organic solvents like ethyl acetate, toluene, or chloroform. scielo.brchemicalbook.comgoogle.com It is an effective acid scavenger that reacts with HCl to form triethylamine hydrochloride, a salt that is often insoluble in the reaction solvent and can be easily removed by filtration. researchgate.net The use of triethylamine allows the reaction to proceed under mild, neutral conditions, contributing to high synthetic efficiency and clean product formation.

Sodium Acetate (CH₃COONa): Sodium acetate is typically used when the reaction is carried out in acetic acid. neliti.comnih.gov In this system, it functions as a weaker base compared to triethylamine. It deprotonates the intermediate formed after the nucleophilic attack, driving the reaction forward. The combination of acetic acid as a solvent and sodium acetate as a base provides an effective medium for the chloroacetylation of anilines, particularly for those containing other sensitive functional groups. neliti.com The choice between a strong organic base like triethylamine and a weaker one like sodium acetate often depends on the specific substrate and the desired reaction kinetics.

Alternative Synthetic Routes and Precursors

While direct chloroacetylation is dominant, the exploration of alternative routes and precursors is relevant for expanding the chemical toolbox and addressing potential substrate limitations.

Exploration of other Acylating Agents

Although chloroacetyl chloride is the most common acylating agent for this synthesis due to its high reactivity, other reagents could theoretically be employed. The field of organic synthesis has seen the development of various alternative acylating agents to circumvent the issues associated with highly reactive acid chlorides, such as moisture sensitivity. nih.govmagtech.com.cn

For N-acylation reactions in general, reagents such as acetic anhydride (B1165640) are frequently used, often in the absence of a catalyst or with simple Lewis acids. orientjchem.orgresearchgate.net Carboxylic acids themselves can also serve as acylating agents when activated, for example, by trifluoroacetic anhydride. magtech.com.cn While specific examples of using these alternatives for the synthesis of this compound are not prominent in the literature, the principles could be adapted. For instance, chloroacetic acid could potentially be used in conjunction with a peptide coupling agent to achieve the same transformation. However, for this specific product, the cost-effectiveness and high reactivity of chloroacetyl chloride make it the preferred reagent.

Application of Multistep Synthesis Strategies

One perspective on a multistep strategy involves the synthesis of the key precursor, 4-fluoroaniline. This starting material can be prepared via other reactions, such as the reduction of 4-fluoronitrobenzene. chemicalbook.com Therefore, a complete synthesis plan starting from a more basic precursor like 1-fluoro-4-nitrobenzene (B44160) would involve a reduction step followed by the chloroacetylation step.

Conversely, this compound itself is a valuable intermediate in multistep syntheses. researchgate.netresearchgate.net The reactive chloroacetyl group allows for further functionalization through nucleophilic substitution of the chlorine atom. For example, 2-chloro-N-arylacetamides are used as precursors for the synthesis of various heterocyclic systems like thieno[2,3-b]pyridines. acs.org In one such strategy, a 2-chloro-N-arylacetamide is reacted with a potassium salt of para-hydroxyacetophenone to form an intermediate, which is then further modified, demonstrating the role of the title compound in a broader, multi-step synthetic plan. acs.org

Mechanistic Investigations of Formation Reactions

The synthesis of this compound is typically achieved through the amidation of 4-fluoroaniline with chloroacetyl chloride. This reaction follows a nucleophilic acyl substitution pathway, a fundamental process in organic chemistry. futurelearn.com The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk

Kinetic Studies of Amidation Processes

While specific kinetic studies for the formation of this compound are not extensively detailed in publicly available literature, the general kinetics of acylation reactions involving anilines and acyl chlorides are well-established. These reactions are typically rapid and display second-order kinetics, being first-order with respect to the aniline and first-order with respect to the acyl chloride. rsc.org The rate of reaction is influenced by the nucleophilicity of the aniline and the electrophilicity of the acyl chloride. The reaction is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the equilibrium towards the product side. ncert.nic.in Studies on similar systems, such as the N-acetylation of anilines with acetyl chloride, have confirmed these kinetic profiles. researchgate.netderpharmachemica.com

Identification of Intermediates and Transition States

The amidation reaction proceeds via a nucleophilic addition-elimination mechanism, which is characterized by the formation of a transient tetrahedral intermediate. chemguide.co.uklibretexts.org The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-fluoroaniline at the electrophilic carbonyl carbon of chloroacetyl chloride. futurelearn.com This addition step leads to the formation of a high-energy, zwitterionic tetrahedral intermediate where the carbonyl carbon is sp³-hybridized. nih.govnih.gov

This intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the most stable leaving group, the chloride ion, is expelled. chemguide.co.uk A subsequent deprotonation of the nitrogen atom, often facilitated by a second molecule of the amine or an added base, yields the final stable amide product, this compound, and a chloride salt. chemguide.co.uk Kinetic studies on related α-chloroacetanilides reacting with benzylamines support a stepwise mechanism where the rate-limiting step is the expulsion of the chloride leaving group from this tetrahedral intermediate. nih.gov

Derivatization and Functionalization of this compound

The structure of this compound contains several reactive sites, making it a versatile precursor for the synthesis of more complex molecules. Key functionalization strategies include reactions at the electrophilic α-carbon, electrophilic substitution on the aromatic ring, and modifications at the amide nitrogen.

Nucleophilic Substitution Reactions at the Chloro Group

The chlorine atom attached to the α-carbon (the carbon adjacent to the carbonyl group) is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles. youtube.com This reactivity allows for the introduction of a wide variety of functional groups by displacing the chloride ion.

Kinetic investigations of reactions between α-chloroacetanilides and benzylamines in dimethyl sulfoxide (B87167) indicate a stepwise mechanism involving a tetrahedral intermediate, with the departure of the chloride ion being the rate-determining step. nih.gov A diverse range of nucleophiles can be employed for this transformation. For instance, reaction with organochalcogen nucleophiles, such as sodium hydrogen selenide (B1212193), results in the formation of diorganyl selenide compounds. acs.org

NucleophileReagent ExampleResulting Functional GroupProduct Class
AmineBenzylamine-CH₂-NH-BenzylSubstituted Glycinamide
HydroxideSodium Hydroxide-CH₂-OHα-Hydroxy Acetamide (B32628)
AlkoxideSodium Methoxide-CH₂-OCH₃α-Methoxy Acetamide
ThiolateSodium Thiophenolate-CH₂-S-Phα-Thioether Acetamide
Azide (B81097)Sodium Azide-CH₂-N₃α-Azido Acetamide
SelenideSodium Hydrogen Selenide (NaHSe)-CH₂-SeHα-Seleno Acetamide

Modifications on the Phenyl Ring (e.g., nitration, additional halogenation)

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the two existing substituents: the fluorine atom and the N-acetyl group. Both the amide group (-NHCOR) and the fluorine atom are ortho-, para-directing activators. libretexts.org Since the para-position is occupied by the fluorine atom, incoming electrophiles are directed primarily to the ortho-positions relative to the activating amide group (positions 3 and 5).

A key example is the nitration of the ring. The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been reported, demonstrating that nitration occurs at the 3-position, ortho to the amide and meta to the fluorine. youtube.com This regioselectivity is consistent with the directing effects of the substituents. libretexts.org Similarly, further halogenation is possible. The existence of compounds like 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide demonstrates that chlorination also occurs at an ortho position. nih.gov

Derivative NameModificationPosition of New GroupCAS Number
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamideNitration3Not specified
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamideChlorination3Not specified
2-Chloro-N-(2-chloro-4-fluorophenyl)acetamideChlorination2379255-26-2 chemguide.co.ukncert.nic.in

Reactions at the Amide Nitrogen

While the amide nitrogen is significantly less nucleophilic than that of an amine due to the delocalization of its lone pair into the carbonyl group, it can still undergo reactions under certain conditions. libretexts.org Substitution of the amide hydrogen is possible, leading to N-substituted derivatives. This generally requires a strong base to deprotonate the nitrogen, forming an amidate anion, which can then react with an electrophile. Research has shown that related N-aryl-2-chloroacetamides can be further functionalized. For example, the synthesis of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide demonstrates that the amide nitrogen can be both alkylated (with a benzyl (B1604629) group) and acylated (with another chloroacetyl group). acs.org This indicates that the amide proton on this compound can be replaced by alkyl or acyl groups, expanding its synthetic utility. fiveable.me

Catalytic Approaches in the Synthesis of N-Arylchloroacetamides

The synthesis of N-arylchloroacetamides, including this compound, is frequently achieved through the acylation of an appropriate aniline with a chloroacetylating agent. While this reaction can proceed without a catalyst, the use of catalytic systems can significantly enhance reaction rates, improve yields, and allow for milder reaction conditions. These catalytic methods can be broadly categorized into base catalysis, Lewis acid catalysis, phase transfer catalysis, and enzymatic catalysis.

A common and straightforward approach involves the use of a base catalyst. In a typical synthesis, an aniline derivative reacts with chloroacetyl chloride in the presence of a tertiary amine, such as triethylamine, which acts as a catalyst by neutralizing the hydrogen chloride byproduct and facilitating the nucleophilic attack of the amine. chemicalbook.com

Lewis Acid Catalysis: Lewis acids have emerged as effective catalysts for amide bond formation, promoting the direct condensation of carboxylic acids and amines or activating acylating agents. Boron-based Lewis acids, such as boric acid and various boronic acids, are notable for their ability to facilitate dehydrative condensation, offering an atom-economical route to amides. jimcontent.comresearchgate.net These reactions typically require the removal of water, often through azeotropic distillation. jimcontent.com Zirconium compounds like zirconium tetrachloride (ZrCl₄) have also been documented as cost-effective catalysts for direct amidation, enabling high substrate conversions with low catalyst loadings. nih.gov

Phase Transfer Catalysis (PTC): Phase transfer catalysis is a valuable technique when reactants are in different phases, such as a solid-liquid or liquid-liquid system. In the N-acetylation of anilines, PTCs like tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC) can be employed in the presence of a base like potassium carbonate. derpharmachemica.comresearchgate.net The phase transfer catalyst facilitates the transfer of the anionic nucleophile from the aqueous or solid phase to the organic phase containing the electrophile, thereby accelerating the reaction. Studies have shown that the combination of TBAB as the PTC, potassium carbonate as the base, and dimethylformamide (DMF) as the solvent provides an efficient system for the N-acetylation of anilines with acetyl chloride. derpharmachemica.com

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative for amide synthesis. Lipases, such as those from Candida antarctica (CAL) and Candida cylindracea (CCL), have been successfully used in the synthesis of optically enriched α-haloamides. nih.gov These enzymes can catalyze the aminolysis of α-haloesters in organic solvents, demonstrating high selectivity and yielding optically active products. Candida antarctica lipase (B570770) (CAL) has been shown to be a particularly effective catalyst in this context. nih.gov

Table 1: Comparison of Catalytic Methods for N-Arylacetamide Synthesis
Catalytic MethodCatalyst ExamplesTypical SubstratesKey Advantages
Base Catalysis Triethylamine, PyridineAnilines, Chloroacetyl chlorideSimple, effective for neutralizing acid byproduct. chemicalbook.com
Lewis Acid Catalysis Boric acid, Aryl boronic acids, ZrCl₄Carboxylic acids, AminesAtom-economical, can use less reactive substrates. jimcontent.comnih.gov
Phase Transfer Catalysis TBAB, TEBACAnilines, Acetyl chlorideEffective for multiphasic systems, mild conditions. derpharmachemica.comresearchgate.net
Enzymatic Catalysis Candida antarctica lipase (CAL)α-haloesters, AminesHigh enantioselectivity, environmentally benign. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on reducing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources.

Solvent Selection and Solvent-Free Conditions: A significant aspect of green chemistry is the replacement of volatile and hazardous organic solvents. A documented synthesis of this compound utilizes toluene and chloroform, both of which are considered environmentally problematic. researchgate.net Greener alternatives include water, supercritical fluids, and ionic liquids. Photoinduced acetylation of anilines has been successfully carried out in water, offering a benign reaction medium. nih.gov Ionic liquids, which are salts that are liquid at low temperatures, are also gaining attention as recyclable solvents and sometimes as catalysts for organic reactions. researchgate.netcmu.eduyoutube.comyoutube.comyoutube.com

Solvent-free reactions represent an even greener approach. The acylation of anilines with acetic acid has been achieved under microwave irradiation without any solvent or catalyst, significantly reducing waste and reaction times. ymerdigital.com

Catalyst Choice and Atom Economy: The use of catalysts is inherently a green principle as it reduces the energy requirements of a reaction. The ideal green catalyst is non-toxic, recyclable, and highly efficient. Natural clays, for instance, have been used as inexpensive and eco-friendly catalysts for the N-acetylation of anilines. jocpr.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another core tenet of green chemistry. The traditional synthesis of this compound from 4-fluoroaniline and chloroacetyl chloride, while efficient, produces a stoichiometric amount of hydrochloride salt as a byproduct. Lewis acid-catalyzed direct amidation reactions, as mentioned previously, are more atom-economical as the only byproduct is water. jimcontent.comresearchgate.netnih.gov

Energy Efficiency: The use of microwave irradiation is a notable method for improving energy efficiency. It allows for rapid heating of the reaction mixture, often leading to dramatically shorter reaction times and cleaner reactions compared to conventional heating methods. ymerdigital.com Photoinduced reactions, which utilize visible light as an energy source, also represent a green approach to driving chemical transformations under mild conditions. nih.gov

A synthesis for the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, employs chloroform as a solvent and requires cooling in an ice bath followed by a 20-hour stir at room temperature. scielo.br This highlights areas for green improvements, such as replacing the chlorinated solvent and potentially reducing the reaction time through alternative energy sources or more efficient catalysis.

Table 2: Application of Green Chemistry Principles in N-Arylacetamide Synthesis
Green Chemistry PrincipleApplication in N-Arylacetamide SynthesisExample
Alternative Solvents Replacement of hazardous solvents like chloroform and toluene.Use of water nih.gov or ionic liquids researchgate.netcmu.edu as reaction media.
Solvent-Free Synthesis Performing reactions without a solvent to reduce waste.Microwave-assisted acylation of anilines with acetic acid. ymerdigital.com
Eco-Friendly Catalysts Use of non-toxic, abundant, and recyclable catalysts.Clay-catalyzed N-acetylation of anilines. jocpr.com
Atom Economy Maximizing the incorporation of reactant atoms into the final product.Lewis acid-catalyzed direct amidation with water as the only byproduct. jimcontent.comnih.gov
Energy Efficiency Reducing energy consumption through alternative reaction activation.Microwave irradiation ymerdigital.com or visible-light photoinduction nih.gov to accelerate reactions.

Advanced Spectroscopic and Diffractional Characterization of 2 Chloro N 4 Fluorophenyl Acetamide and Its Derivatives

Elucidation of Molecular Structure by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. Studies on 2-chloro-N-(4-fluorophenyl)acetamide have successfully elucidated its molecular geometry, providing accurate data on bond lengths, angles, and the spatial relationship between the fluorophenyl ring and the chloroacetamide side chain. The compound, with the chemical formula C₈H₇ClFNO, crystallizes in the monoclinic space group Cc. researchgate.net

The molecular structure of this compound, as determined by X-ray diffraction, reveals bond lengths and angles that are within normal, expected ranges for similar N-substituted phenyl-2-chloroacetamides. researchgate.net The acetamide (B32628) group is not perfectly planar with the phenyl ring, showing a distinct twist. This non-planarity is a common feature in related N-arylacetamides and is influenced by both intramolecular interactions and crystal packing forces. nih.govnih.gov

For instance, in the related compound N-(3-Chloro-4-fluorophenyl)acetamide, the dihedral angle between the benzene (B151609) ring and the acetamide side chain is 5.47 (6)°. nih.gov In another derivative, 2-chloro-N-(4-hydroxyphenyl)acetamide, the twist angle between the hydroxybenzene and acetamide groups is 23.5 (2)°. nih.gov A key torsion angle in a related 3-fluorophenyl derivative, O—C—C—Cl, was found to be 5.6 (3)°, indicating the chlorine atom is syn to the oxygen atom. iucr.org

Table 1: Selected Crystallographic Bond Lengths for a Related Acetanilide Data based on N-(3-Chloro-4-fluorophenyl)acetamide as a representative example.

Bond Length (Å)
Cl1—C2 1.7278 (11)
F1—C3 1.3535 (12)
O1—C7 1.2335 (13)
N1—C7 1.3573 (14)
N1—C6 1.4102 (14)

Source: Fun, H.-K., & Loh, W.-S. (2011). nih.gov

The specific conformation of this compound is stabilized by intramolecular hydrogen bonds. A notable interaction is a C—H⋯O hydrogen bond, where a hydrogen atom from the phenyl ring interacts with the carbonyl oxygen of the acetamide group, forming a stable six-membered ring motif. researchgate.netnih.govresearchgate.net This type of interaction is a recurring feature in the crystal structures of related chloroacetanilides. nih.gov

In addition to the C—H⋯O bond, other weak intramolecular contacts, such as N—H⋯Cl interactions, have been observed in analogous structures like 2-chloro-N-(4-hydroxyphenyl)acetamide. nih.gov In this specific case, the N1⋯Cl1 distance is 2.999 (2) Å with an N1—H1⋯Cl1 angle of 115°. nih.gov While not as strong as conventional hydrogen bonds, these interactions are significant in dictating the planarity and rotational orientation of the acetamide side chain relative to the aromatic ring. Theoretical and spectroscopic studies on related halophenols confirm that weak intramolecular hydrogen bonding is a plausible and significant feature. rsc.org

Table 2: Intramolecular Hydrogen Bond Geometry in a Related Acetanilide Data from 2-chloro-N-(4-hydroxyphenyl)acetamide, which shows similar interactions.

Interaction (D—H⋯A) D⋯A (Å) D—H⋯A (°)
C3—H3⋯O2 2.873 (4) 116
N1—H1⋯Cl1 2.999 (2) 115

Source: Missioui et al. (2024). nih.gov

In the solid state, molecules of this compound are not isolated but are organized into a larger, repeating three-dimensional architecture through intermolecular forces. The most prominent of these is the intermolecular N—H⋯O hydrogen bond. researchgate.net This interaction links the amide hydrogen of one molecule to the carbonyl oxygen of a neighboring molecule.

This repeated N—H⋯O bonding motif connects the individual molecules into infinite C(4) chains that propagate along the c-axis of the crystal lattice. researchgate.netnih.gov These chains form the fundamental building blocks of the supramolecular assembly, which are then further packed to form the complete crystal structure. In some derivatives, additional interactions like C—H⋯Cl and C—H⋯π(ring) interactions contribute to the formation of a stable three-dimensional network. nih.gov

Conformational Analysis through Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its structure and conformational dynamics in different phases.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of its constituent parts.

Key characteristic vibrations include:

N-H Stretching: A prominent band typically appears in the region of 3200-3300 cm⁻¹, corresponding to the stretching of the amide N-H bond. In related compounds, this is seen around 3200 cm⁻¹. iucr.org

C=O Stretching: The amide I band, primarily due to the C=O stretching vibration, is one of the most intense peaks in the IR spectrum, usually found between 1640 and 1680 cm⁻¹. For example, 2-chloro-N-(4-hydroxyphenyl)acetamide shows a strong C=O band at 1640 cm⁻¹, while the 3-hydroxyphenyl derivative shows it at 1676 cm⁻¹. iucr.orgneliti.com

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the fluorophenyl ring. neliti.com

C-N Stretching: The stretching vibration of the C-N bond typically appears in the 1200-1300 cm⁻¹ range. neliti.com

C-Cl and C-F Stretching: Vibrations involving the carbon-halogen bonds are expected at lower frequencies in the fingerprint region.

These vibrational frequencies can provide conformational insights, as the exact position of the N-H and C=O bands can be sensitive to the extent of hydrogen bonding.

NMR spectroscopy confirms the molecular structure by probing the chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. Based on data from the analogous 2-chloro-N-(4-hydroxyphenyl)acetamide, the expected signals are: a singlet for the two protons of the methylene (B1212753) (CH₂) group around 4.2 ppm, a complex multiplet for the four aromatic protons (Ar-H), and a singlet for the amide proton (NH) at a downfield chemical shift (e.g., >10 ppm), indicating its acidic nature and involvement in hydrogen bonding. iucr.orgneliti.com

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom. For the related 3-fluorophenyl derivative, the carbonyl carbon (C=O) resonates at approximately 165.4 ppm, while the methylene carbon (CH₂) appears around 43.9 ppm. iucr.org The aromatic carbons appear in the typical 105-164 ppm range, with their specific shifts influenced by the fluorine and acetamide substituents. iucr.org

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift and coupling constants (e.g., J-couplings to adjacent protons) provide further structural confirmation and can be used to study electronic effects within the molecule. nih.govrsc.org

Table 3: Representative NMR Chemical Shifts (δ) for Acetanilide Derivatives Data compiled from 2-chloro-N-(3-fluorophenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide.

Nucleus Functional Group Chemical Shift (ppm)
¹H -NH- ~10.2
¹H Ar-H ~6.7-7.4
¹H -CH₂- ~4.2
¹³C C=O ~164-165
¹³C C-Ar ~106-154
¹³C -CH₂- ~43-44

Sources: Missioui et al. (2024), Sreenivasa et al. (2015). iucr.orgiucr.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for the determination of the molecular weight and elucidation of the fragmentation pathways of this compound. This analytical technique provides critical information for the confirmation of the compound's identity and for the structural characterization of its derivatives and potential impurities.

The nominal molecular weight of this compound (C₈H₇ClFNO) is 187.60 g/mol . High-resolution mass spectrometry (HRMS) provides a more precise monoisotopic mass of 187.02002 Da. In mass spectrometric analysis, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

Under soft ionization techniques such as electrospray ionization (ESI), the compound is often observed as various adducts. Predicted m/z values for common adducts of this compound are detailed in the table below. uni.lu

Predicted Adducts of this compound in Mass Spectrometry

Adduct Predicted m/z
[M+H]⁺ 188.02730
[M+Na]⁺ 210.00924
[M-H]⁻ 186.01274
[M+NH₄]⁺ 205.05384
[M+K]⁺ 225.98318
[M+H-H₂O]⁺ 170.01728
[M+HCOO]⁻ 232.01822

While detailed experimental fragmentation data for this compound is not widely published, analysis of related structures allows for the prediction of its likely fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID). The primary fragmentation would be expected to occur at the amide bond and through the loss of the chloroacetyl group.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the assessment of the purity of this compound and for the isolation of the compound from reaction mixtures and from its derivatives. The choice of chromatographic method depends on the scale of the separation and the physicochemical properties of the compound.

Thin-Layer Chromatography (TLC) is a commonly used qualitative technique to monitor the progress of reactions synthesizing this compound. It provides a rapid and simple way to identify the presence of the product and to assess the consumption of starting materials.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative purity analysis of this compound. Based on methods for structurally similar compounds, a reverse-phase HPLC method would be highly effective. nih.gov Such a method would typically employ a C18 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with an acid modifier such as formic acid to ensure good peak shape. nih.gov Isocratic or gradient elution could be used to achieve optimal separation from any impurities.

Gas Chromatography (GC) is another viable method for the purity assessment of this compound, particularly given its thermal stability. Commercial suppliers of related chloroacetanilide compounds specify GC as the method for purity analysis. tcichemicals.com A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The instrument would be equipped with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for detection and identification of the compound and any volatile impurities.

Below is a table summarizing the typical chromatographic methods used for the analysis of this compound and related compounds.

Summary of Chromatographic Methods

Technique Stationary Phase Mobile Phase/Carrier Gas Detector Application
TLC Silica Gel Solvent system (e.g., ethyl acetate (B1210297)/hexane) UV light or chemical stain Reaction monitoring
HPLC C18 Acetonitrile/Water (with formic or phosphoric acid) UV or Mass Spectrometer Purity assessment, isolation

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N 4 Fluorophenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-N-(4-fluorophenyl)acetamide, these studies have elucidated its structural and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the most stable conformation (optimized geometry) of this compound.

Crystallographic studies confirm that the molecule, with the chemical formula C₈H₇ClFNO, is not perfectly planar. researchgate.net An intramolecular C-H···O hydrogen bond contributes to the formation of a stable six-membered ring. researchgate.netresearchgate.net In the solid state, molecules are linked by intermolecular N-H···O hydrogen bonds, creating infinite chains. researchgate.netresearchgate.net

DFT calculations, often using functionals like CAM-B3LYP with a basis set such as 6-311G(d,p), can replicate these structural features for an isolated molecule in a solvent phase. nih.gov Studies on similar acetamide (B32628) derivatives show that calculated bond lengths are typically in good agreement with experimental X-ray diffraction data, though often slightly longer due to the different phases (gas/solvent vs. solid state). nih.gov

The electronic properties are further understood by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related acetanilides, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO is distributed over the phenyl ring. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Table 1: Selected Optimized Geometrical Parameters and Electronic Properties (Illustrative) Note: This data is illustrative based on typical findings for similar acetanilides as specific computational results for this exact molecule are not publicly available.

ParameterTypical Value/Description
Dihedral Angle (Phenyl-Amide)~20-30° (indicating a twisted conformation)
N-H···O Bond Length (intermolecular)~2.0 - 2.2 Å
C-H···O Bond Length (intramolecular)~2.3 - 2.5 Å
HOMO EnergyLocalized on the fluorophenyl ring and amide nitrogen
LUMO EnergyLocalized on the phenyl ring and carbonyl group
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability

Prediction of Spectroscopic Data (e.g., IR, NMR chemical shifts)

Computational methods can predict spectroscopic data, which serves to validate the calculated structure and provide further insights. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. For a related compound, the major absorption peak was attributed to a π–π* electronic transition from the HOMO to the LUMO. nih.gov

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is also a valuable tool. The presence of a fluorine atom in this compound makes ¹⁹F NMR spectroscopy particularly relevant. Studies on fluoroacetamide (B1672904) moieties show that their ¹H and ¹⁹F NMR signals are sensitive probes for monitoring molecular interactions. nih.gov Computational models can calculate the chemical shifts of hydrogen, carbon, and fluorine atoms, which can then be compared to experimental spectra to confirm the molecule's conformation in solution. For instance, the ¹H NMR signals for fluoroacetamide groups can appear in distinct regions of the spectrum, free from interference from other signals, making them excellent reporters for binding events. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing detailed information on their conformational changes and flexibility. nih.gov While a crystal structure represents a static snapshot, MD simulations reveal how this compound behaves in a dynamic environment, such as in solution.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological macromolecule like a protein or enzyme. nih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules

Docking algorithms place the ligand into the active site of a target protein and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For acetamide derivatives, the amide group is a key feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov

In studies of similar acetamides as potential anti-HIV agents, docking simulations revealed that the nitrogen atoms were crucial for forming bonds with amino acid residues, such as tyrosine, in the target's active site. nih.gov For this compound, docking studies would likely show the fluorophenyl group engaging in hydrophobic or π-π stacking interactions, while the amide and chloroacetyl groups form specific hydrogen bonds and halogen bonds, respectively. The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), quantifies the strength of this interaction.

Table 2: Potential Intermolecular Interactions in a Ligand-Target Complex

Functional Group of LigandType of InteractionPotential Interacting Partner (Amino Acid Residue)
Amide N-HHydrogen Bond (Donor)Aspartate, Glutamate, Carbonyl backbone
Amide C=OHydrogen Bond (Acceptor)Lysine, Arginine, Serine, Tyrosine
Fluorophenyl Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan
Fluorine AtomHalogen Bond / Dipole-DipoleElectron-rich atoms (e.g., backbone carbonyl oxygen)
Chlorine AtomHalogen Bond / HydrophobicLeucine, Valine, Alanine

Structure-Activity Relationship (SAR) Studies based on Computational Data

Computational data is instrumental in building Structure-Activity Relationship (SAR) models. By comparing the calculated properties and docking results of this compound with a series of structurally related analogues, researchers can identify the chemical features that are essential for biological activity.

For example, DFT-based reactivity descriptors (like Fukui functions) can pinpoint the most reactive sites on the molecule, guiding the design of more potent derivatives. nih.gov By systematically modifying the substituents on the phenyl ring or altering the acetamide side chain in silico, computational SAR studies can predict which changes would enhance binding affinity or improve other pharmacological properties. This predictive power accelerates the drug discovery process by prioritizing the synthesis of the most promising compounds.

Retrosynthetic Analysis and Synthesis Planning utilizing Computational Tools

Retrosynthetic analysis is a technique used in organic synthesis to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. the-scientist.comnumberanalytics.com Computational tools have significantly advanced this process by automating the identification of potential synthetic routes. the-scientist.com

For this compound, a primary disconnection can be made at the amide bond. This is a common and logical step in the retrosynthesis of amides. This disconnection suggests two primary precursors: 4-fluoroaniline (B128567) and chloroacetyl chloride.

Figure 1: Retrosynthetic Disconnection of this compound

Target Molecule: this compound || V [Disconnection: Amide Bond] || V Precursor 1: 4-fluoroaniline Precursor 2: Chloroacetyl chloride

Computational software can analyze vast databases of chemical reactions to validate this disconnection and suggest optimal reaction conditions. elsevier.com The synthesis of N-(substituted phenyl)-2-chloroacetamides is a well-established reaction, often involving the acylation of a substituted aniline (B41778) with chloroacetyl chloride. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like toluene (B28343) or dichloromethane (B109758) at reduced temperatures to control the exothermic reaction. researchgate.netnih.gov

The synthesis of the title compound was achieved by reacting 4-nitrophenylamine with chloroacetyl chloride in the presence of triethylamine and toluene. researchgate.net While this specific citation refers to a similar compound, the general methodology is applicable.

Computational tools can further aid in synthesis planning by:

Predicting potential side reactions: By analyzing the reactivity of the starting materials and intermediates, software can flag potential undesired reactions.

Optimizing reaction conditions: Algorithms can suggest optimal temperatures, solvents, and catalysts based on databases of similar reactions.

Assessing the availability and cost of starting materials: Many computational retrosynthesis tools are integrated with supplier databases to provide information on the commercial availability and price of precursors. the-scientist.com

In Silico Prediction of Biological Activities and ADMET Properties

In silico methods are computational techniques used to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule. audreyli.com These predictions are valuable in the early stages of drug discovery to identify promising candidates and flag potential liabilities. researchgate.net

While specific in silico screening results for this compound are not extensively published, studies on structurally similar compounds suggest potential areas of biological activity. For instance, various N-(substituted phenyl)-2-chloroacetamides have been investigated for their potential as intermediates in the synthesis of compounds with antiviral and other biological activities. researchgate.net A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has demonstrated antibacterial activity, particularly when combined with other drugs against Klebsiella pneumoniae. scielo.br

Molecular docking simulations could be employed to predict the binding affinity of this compound to various biological targets. For example, given the anti-SARS-CoV-2 activity of some related heterocyclic compounds derived from chloroacetamides, it could be docked against viral proteins like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). researchgate.net

Table 1: Hypothetical In Silico Biological Activity Predictions for this compound

Biological Target Class Predicted Activity Score (Representative) Potential Indication
Ion Channel Modulator0.15Low
GPCR Ligand0.25Low
Kinase Inhibitor0.45Moderate
Protease Inhibitor0.55Moderate
Nuclear Receptor Ligand0.30Low

Note: These are representative values and would need to be confirmed by specific in silico and in vitro studies.

ADMET properties are crucial for determining the druglikeness of a compound. jonuns.com Various computational models can predict these properties based on the molecule's structure.

Table 2: Predicted ADMET Properties of this compound

Property Predicted Value Interpretation
Absorption
Molecular Weight187.60 g/mol researchgate.netFavorable for absorption (Lipinski's Rule of 5)
LogP (octanol/water)1.8 - 2.2Optimal for membrane permeability
H-bond Donors1Favorable for absorption (Lipinski's Rule of 5)
H-bond Acceptors2Favorable for absorption (Lipinski's Rule of 5)
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Distribution
Volume of Distribution0.5 - 1.5 L/kgModerate distribution into tissues
Plasma Protein BindingModerate to HighMay have a longer duration of action
Metabolism
Cytochrome P450 SubstrateLikely for CYP2D6, CYP3A4Potential for drug-drug interactions
Excretion
Primary RouteRenalExpected to be excreted via the kidneys
Toxicity
Ames MutagenicityLikely NegativeLow probability of being a mutagen
hERG InhibitionLow ProbabilityLow risk of cardiotoxicity
HepatotoxicityLow to ModerateFurther investigation may be needed

Note: The values in this table are predictions based on standard in silico models and may not reflect experimental outcomes.

The in silico profile suggests that this compound generally possesses favorable drug-like properties according to Lipinski's Rule of Five. The predicted high intestinal absorption and moderate tissue distribution are desirable characteristics for an orally administered drug. audreyli.com However, the potential for metabolism by cytochrome P450 enzymes indicates a possibility of drug-drug interactions, which would require further experimental evaluation. nih.gov

Pharmacological and Biological Activity Research of 2 Chloro N 4 Fluorophenyl Acetamide

Antimicrobial Activity Studies

The antimicrobial potential of acetamide (B32628) derivatives has been a subject of considerable interest, with studies indicating that specific structural modifications, such as the inclusion of a chloro atom, can significantly enhance their activity. nih.gov

Research has specifically highlighted the antibacterial potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , a nitro derivative of the target compound, against the Gram-negative bacterium Klebsiella pneumoniae. nih.govnih.gov This pathogen is a significant cause of nosocomial and community-acquired infections, including pneumonia and urinary tract infections, and is known for its high capacity to acquire drug resistance. nih.gov

Studies demonstrated that the presence of the chloro atom in the acetamide structure is directly related to its antibacterial potency. When compared to its precursor without the chlorine atom, N-(4-fluoro-3-nitrophenyl)acetamide, the chlorinated compound was twice as potent against K. pneumoniae. nih.gov The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been determined to be bactericidal, meaning it results in bacterial cell death. scielo.br

The antifungal properties of chloroacetamide derivatives have also been investigated. In one study, the addition of a chloro atom to the N-(2-hydroxyphenyl) acetamide molecule, which initially showed no activity, conferred the ability to inhibit Candida albicans strains by 96.6%. nih.gov

Further research on 2-chloro-N-phenylacetamide , an analogue lacking the fluorine atom, demonstrated significant antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov The compound inhibited all tested strains with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. nih.gov Furthermore, it was effective against fungal biofilms, inhibiting their formation by up to 92% and disrupting preformed biofilms by up to 87%. scielo.brnih.gov

A key strategy to combat drug-resistant bacteria is the use of combination therapies. The synergistic potential of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with conventional antibiotics has been explored against Klebsiella pneumoniae. nih.govscielo.br These studies show that the acetamide can optimize the effects of antibacterial drugs, allowing for lower concentrations to be effective. scielo.brbohrium.com

The combination of CFA with the carbapenems meropenem (B701) and imipenem (B608078) resulted in a synergistic effect against all tested strains. scielo.brscielo.br An additive effect was observed when combined with ciprofloxacin (B1669076) and cefepime, while an indifferent effect was noted with ceftazidime. nih.govscielo.br These findings suggest a potential clinical application for these combinations in treating infections caused by K. pneumoniae. scielo.br

Table 1: Interaction of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) with Antibacterial Drugs against K. pneumoniae

Antibiotic Interaction
Ciprofloxacin Additivity
Cefepime Additivity
Ceftazidime Indifference
Meropenem Synergism
Imipenem Synergism

Data sourced from SciELO and PubMed articles. nih.govscielo.brscielo.br

Investigations into the mechanisms of action suggest different pathways for antibacterial and antifungal effects. For the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against K. pneumoniae, it is proposed that the compound may act on penicillin-binding protein, leading to cell lysis. nih.gov The chloro atom is believed to help stabilize the molecule at the target enzyme site. nih.gov

For the antifungal activity of 2-chloro-N-phenylacetamide , studies have shown that its mechanism does not involve binding to ergosterol (B1671047) in the fungal cell membrane or causing damage to the fungal cell wall, two common targets for antifungal drugs. scielo.brnih.gov This indicates that the compound acts via a different pathway, the specifics of which are yet to be determined. scielo.br When combined with amphotericin B and fluconazole, an antagonistic effect was observed, suggesting its use in combination with these specific antifungals should be avoided. nih.gov

Anticancer and Cytotoxic Potential

Phenylacetamide derivatives have also been evaluated for their potential as anticancer agents, driven by the need for new chemotherapeutics to overcome resistance and reduce adverse effects. nih.gov

While preliminary tests on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide indicated that it did not possess significant cytotoxic potential, suggesting a favorable profile for its development as an antimicrobial, other related compounds have shown promise as anticancer agents. nih.govscielo.br

A study on a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which lack the chloroacetyl group but share the fluorophenyl moiety, demonstrated potent cytotoxic activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds in this series featuring a nitro group substituent showed a higher cytotoxic effect. nih.gov Specifically, compounds 2b (with a meta-nitro substituent) and 2c (with a para-nitro substituent) were the most active against the PC3 cell line. nih.gov Compound 2c was also the most active against the MCF-7 breast cancer cell line. nih.gov

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Compound Substituent PC3 (Prostate) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM)
2b m-nitro 52 >100
2c p-nitro 80 100
Imatinib (Reference) - 40 98

Data sourced from a study in the Iran Journal of Pharmaceutical Research. nih.gov

Investigation of Apoptotic Pathways and Cell Cycle Modulation

Research into the anticancer potential of molecules containing the 4-fluorophenyl group has explored their influence on programmed cell death, known as apoptosis, and the regulation of the cell cycle. For instance, a novel synthesized acetal (B89532) of andrographolide, which incorporates a 3-(4-fluorophenyl)-pyrazole structure, has been shown to induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. mdpi.com Apoptosis is a critical mechanism for eliminating cancerous cells, and its induction is a key objective in the development of new cancer therapies. mdpi.com While this study does not directly examine 2-chloro-N-(4-fluorophenyl)acetamide, it highlights the potential of the 4-fluorophenyl moiety to be a component of larger molecules with significant anticancer activity. The investigation of such compounds often involves quantitative analysis of apoptotic activity through methods like fluorescence-activated cell sorting (FACS). mdpi.com

Enzyme Inhibition Relevant to Cancer (e.g., Cyclooxygenase enzymes)

The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a significant strategy in cancer research. nih.govnih.gov COX-2 is an inducible enzyme that is overexpressed in various types of cancer, including breast and colorectal carcinomas, where it plays a role in tumor development. nih.govnih.gov Consequently, the development of selective COX-2 inhibitors is an active area of research for creating anticancer agents. nih.gov

The acetamide scaffold is a common feature in many compounds designed as COX inhibitors. archivepp.com Research has been conducted on various 2-(substituted phenoxy) acetamide derivatives to evaluate their anticancer and anti-inflammatory activities, with the goal of developing agents that suppress the COX/LOX pathways. nih.gov Studies have shown that acetamide derivatives can exhibit significant COX-2 inhibitory potential. archivepp.com For example, certain pyrazole-containing acetamide derivatives have demonstrated potent anti-inflammatory effects through COX-II inhibition. archivepp.com While direct studies on the COX-2 inhibitory activity of this compound are not extensively detailed in the provided context, the broader class of acetamide derivatives is a focal point of such research. archivepp.comorientjchem.org The general approach involves synthesizing derivatives and assessing their ability to inhibit COX enzymes, often in comparison to standard drugs like celecoxib. nih.govarchivepp.com

Table 1: Examples of Acetamide Derivatives and their COX-2 Inhibitory Activity

Compound Class Specific Example Target Enzyme Activity Noted
Phenoxy Acetamide Derivatives N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide COX/LOX Exhibited anticancer and anti-inflammatory activities. nih.govresearchgate.net
Pyrazole Acetamide Derivatives 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide COX-II Demonstrated potential anti-inflammatory efficacy. archivepp.com

Central Nervous System (CNS) Activity and Neuropharmacology

Antidepressant Activity Studies

The phenylacetamide scaffold has been a subject of interest in the search for new antidepressant agents. In one study, this compound was synthesized as a precursor for a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov These resulting compounds were then evaluated for their antidepressant activity in mice using the tail suspension test (TST) and forced swimming test (FST). nih.gov The study found that while the activity was weak at a 15 mg/kg dose, many of the synthesized derivatives displayed significant antidepressant effects at a 30 mg/kg dose. nih.gov This suggests that while this compound itself was a building block, the core structure is amenable to the development of centrally active agents. nih.gov

Anxiolytic and Sedative Properties (Hypothesized)

While direct experimental evidence for anxiolytic and sedative properties of this compound is not specified in the provided research, related chemical structures are known for these effects. For example, benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant activities, have been synthesized through methods like the Leuckart-Wallach reaction, which is also used for synthesizing some acetamide derivatives. researchgate.net This connection, though indirect, may form the basis for hypothesizing that certain acetamide structures could potentially exhibit CNS suppressant properties.

Interaction with Neurotransmitter Receptors and Enzymes (e.g., Monoamine Oxidase-A)

The mechanism of action for many antidepressant drugs involves the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A. nih.gov MAOIs prevent the breakdown of neurotransmitters like serotonin (B10506) and norepinephrine, leading to their increased availability in the brain. nih.gov Research into selective MAO inhibitors has explored various chemical structures. For instance, studies on 4-aminophenethylamine derivatives have identified compounds that selectively inhibit the A form of MAO. nih.gov Specifically, compounds like 4-amino-2-chloro-alpha-methylphenethylamine have shown potent and selective inhibition of MAO within monoaminergic neurons. nih.gov Given that the antidepressant activity of the derivatives synthesized from this compound was observed, it is plausible that their mechanism could involve interaction with monoamine systems, potentially including the inhibition of MAO-A. nih.gov

Anti-inflammatory Research

The anti-inflammatory potential of acetamide derivatives is an area of significant research, often linked to their ability to inhibit COX enzymes. archivepp.com Inflammation is a complex biological process, and chronic inflammation is associated with numerous diseases. archivepp.com Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but they can have side effects. archivepp.com Consequently, there is a search for new anti-inflammatory agents with improved safety profiles, such as selective COX-2 inhibitors. archivepp.com

Derivatives of 2-chloro-N-phenylacetamide have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.govorientjchem.org For example, various 2-(substituted phenoxy) acetamide derivatives have been developed and tested, with compounds bearing halogen substituents on the aromatic ring showing favorable anti-inflammatory activity. nih.govresearchgate.net In one study, a novel hybrid molecule, (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, demonstrated superior in vitro anti-inflammatory activity compared to ibuprofen. mdpi.com This body of research indicates that the chloro-acetamide functional group is a key component in molecules designed for anti-inflammatory purposes.

Modulation of Inflammatory Pathways (e.g., p38α MAPK, PDE4)

Research into the specific modulatory effects of this compound on inflammatory pathways such as p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4) is an area of active investigation. While direct and detailed studies on this compound's interaction with p38α MAPK and PDE4 are not extensively reported in the provided context, the broader class of N-phenylacetamide derivatives has shown potential in modulating inflammatory responses. The p38α MAPK pathway is a key regulator of the production of pro-inflammatory cytokines, and its inhibition is a therapeutic target for a range of inflammatory diseases. Similarly, PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a role in suppressing inflammation. Inhibition of PDE4 leads to increased cAMP levels, thereby exerting anti-inflammatory effects. The exploration of this compound within this context is a logical step in the search for novel anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators

The inhibition of pro-inflammatory mediators is a key mechanism for anti-inflammatory drugs. While specific studies detailing the inhibitory action of this compound on a wide array of pro-inflammatory mediators are not specified, related N-substituted chloroacetamide derivatives have demonstrated antimicrobial activity, which can be linked to the modulation of inflammatory responses initiated by microbial infections. ijpsr.info The effectiveness of these compounds against various bacteria and fungi suggests a potential to interfere with microbial-induced inflammation. ijpsr.info Further research is needed to elucidate the direct impact of this compound on the production and activity of key pro-inflammatory molecules such as cytokines (e.g., TNF-α, IL-6) and prostaglandins.

Other Reported or Potential Biological Activities

Beyond its potential anti-inflammatory properties, research has indicated other biological activities for this compound and its related compounds.

While direct studies on the antitubercular activity of this compound are not detailed, research on related 2-phenoxy-N-phenylacetamide derivatives has shown promise. nih.gov A series of these compounds demonstrated moderate to potent activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov This suggests that the N-phenylacetamide scaffold could be a valuable starting point for the development of new antitubercular agents. nih.gov For instance, certain chalcone (B49325) analogues containing fluorine have also exhibited significant antitubercular activity. elsevierpure.com

N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in the synthesis of various derivatives, some of which have applications in the agrochemical field. researchgate.net The general class of chloroacetamide herbicides is well-established for its effectiveness in weed control. The structural features of this compound align with those of compounds investigated for such purposes.

Structure-Activity Relationships (SAR) in Biological Systems

The biological activity of N-phenylacetamide derivatives is significantly influenced by their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective compounds.

The nature and position of halogen substituents on the phenyl ring play a critical role in determining the biological activity of N-phenylacetamide derivatives. Studies on various halogenated compounds have shown that these substitutions can significantly impact properties like lipophilicity and, consequently, the ability to cross biological membranes. nih.gov

For instance, in a study of N-(substituted phenyl)-2-chloroacetamides, compounds with a halogen at the para-position of the phenyl ring, such as N-(4-fluorophenyl)-2-chloroacetamide, were among the most active against certain microbes. nih.gov This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov The presence of a halogen atom can influence a molecule's biological activity through various mechanisms, including altering its electronic properties and steric interactions with biological targets. rsc.orgnih.govresearchgate.net

Research on other classes of compounds has also highlighted the importance of halogen substitution. For example, in a series of sulfur-containing flavonoids, the antibacterial activity against both Gram-positive and Gram-negative pathogens increased as the halogen substituent went from fluorine to iodine, suggesting that the size of the halogen atom is a key determinant of potency. nih.gov

The following table summarizes the key findings related to the biological activities of this compound and its analogs:

Compound/ClassBiological ActivityKey Findings
This compound AntimicrobialAmong the most active in a series against certain microbes due to high lipophilicity. nih.gov
2-phenoxy-N-phenylacetamide derivatives AntitubercularShowed moderate to potent activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov
N-(substituted phenyl)-2-chloroacetamides Agrochemical IntermediatesImportant intermediates in the synthesis of various derivatives. researchgate.net
Halogenated N-phenylacetamides Structure-Activity RelationshipHalogen position and type significantly influence biological activity, with para-substitution often enhancing it. nih.gov

Impact of Amide Linkage and Phenyl Ring Modifications

The biological activity of a compound is intrinsically linked to its chemical structure. For this compound, the amide linkage and the substituted phenyl ring are critical pharmacophoric features. Modifications to these regions can significantly influence the compound's interaction with biological targets, altering its efficacy and selectivity.

Research on related N-substituted-2-chloroacetamides has demonstrated that these compounds serve as valuable intermediates for synthesizing a variety of heterocyclic compounds with potential biological activities. uea.ac.uk For instance, N-(4-acetylphenyl)-2-chloroacetamide has been utilized as a precursor for synthesizing derivatives with antibacterial and antioxidant properties. uea.ac.uk This suggests that the 2-chloro-N-phenylacetamide core is a viable scaffold for developing new therapeutic agents.

Modifications to the phenyl ring, such as the introduction, removal, or change in the position of substituents, can dramatically alter the pharmacological profile of N-phenylacetamide derivatives. The presence of a fluorine atom at the para-position of the phenyl ring in this compound is particularly noteworthy. Fluorine is a small, highly electronegative atom that can form strong bonds with carbon and can participate in hydrogen bonding. Its introduction can influence the molecule's lipophilicity, metabolic stability, and binding affinity.

In a study of related compounds, the substitution pattern on the phenyl ring was found to be crucial for activity. For example, the antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae highlights the importance of the substituents on the phenyl ring. scielo.br The addition of a nitro group at the meta-position, adjacent to the fluorine, likely modulates the electronic properties of the ring and its interaction with the bacterial target. scielo.br Furthermore, structure-activity relationship studies on other compounds with a fluorophenyl moiety have shown that the presence and position of halogen substitutes are essential for their inhibitory effects on biological targets like transporters. polyu.edu.hk

The following table summarizes the impact of modifications on related N-phenylacetamide structures:

Compound Name Modification from this compound Observed Impact on Biological Activity Reference
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideAddition of a nitro group at the 3-position of the phenyl ring.Demonstrated antibacterial activity against Klebsiella pneumoniae. scielo.br
N-(4-acetylphenyl)-2-chloroacetamideReplacement of the 4-fluoro group with a 4-acetyl group.Serves as a precursor for compounds with antibacterial and antioxidant activities. uea.ac.uk
2-chloro-N-(3-fluorophenyl) acetamideShift of the fluorine atom from the 4-position to the 3-position.Synthesized as a derivative for further biological evaluation. amazonaws.com
2-chloro-N-(4-chlorophenyl)acetamideReplacement of the 4-fluoro group with a 4-chloro group.A known chemical intermediate. tcichemicals.com

Importance of Specific Functional Groups for Target Interaction

The chloroacetyl group is a reactive moiety. The presence of the chlorine atom, an effective leaving group, makes the alpha-carbon susceptible to nucleophilic attack. This reactivity is a key feature of many enzyme inhibitors, where the compound can form a covalent bond with a nucleophilic residue (such as cysteine, serine, or histidine) in the active site of the target enzyme, leading to irreversible inhibition.

The amide linkage is crucial for maintaining the structural rigidity and providing hydrogen bonding capabilities, as discussed previously. An intramolecular C-H···O hydrogen bond has been observed in the crystal structure of this compound, which contributes to its conformational stability. researchgate.netresearchgate.net Furthermore, intermolecular N-H···O hydrogen bonds are responsible for the formation of infinite chains in the crystal lattice, indicating the strong potential for this group to participate in intermolecular interactions with biological targets. researchgate.netresearchgate.net

The 4-fluorophenyl ring plays a significant role in target recognition through various non-covalent interactions. The fluorine atom can alter the electronic distribution of the phenyl ring, influencing its ability to engage in π-π stacking or cation-π interactions with aromatic residues in a binding pocket. The lipophilic character of the fluorophenyl group also contributes to the molecule's ability to cross biological membranes and access its target. Structure-activity relationship studies on other bioactive molecules have consistently shown that the presence of a fluorophenyl group is critical for potency and selectivity. polyu.edu.hk

The table below outlines the key functional groups and their potential roles in target interaction:

Functional Group Potential Role in Target Interaction Supporting Evidence/Principle Reference
Chloroacetyl Group Covalent bond formation with nucleophilic residues in the target's active site (potential for irreversible inhibition).The chlorine atom is a good leaving group, making the adjacent carbon electrophilic.General chemical principles
Amide Linkage Hydrogen bond donor (N-H) and acceptor (C=O) for specific interactions with the target. Contributes to conformational rigidity.Crystal structure analysis shows the involvement of the amide group in both intramolecular and intermolecular hydrogen bonding. researchgate.netresearchgate.net Amide bonds are known to be important for the 3D structure of biomolecules. nih.gov nih.govresearchgate.netresearchgate.net
4-Fluorophenyl Ring Participates in hydrophobic, π-π stacking, and cation-π interactions. The fluorine atom can modulate electronic properties and metabolic stability.The presence of a fluorophenyl moiety is often critical for the activity of small molecule inhibitors. polyu.edu.hk polyu.edu.hk

Mechanistic Studies of 2 Chloro N 4 Fluorophenyl Acetamide S Biological Actions

Identification of Molecular Targets (e.g., enzymes, receptors)

Direct molecular targets for 2-chloro-N-(4-fluorophenyl)acetamide have not been extensively characterized. However, its use as a synthetic precursor provides clues to potential, unconfirmed targets. Derivatives of this compound have been synthesized and investigated as potential antidepressant agents, with a design focus on targeting Monoamine Oxidase (MAO) enzymes. MAOs are crucial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. Inhibition of MAO can increase the concentration of these neurotransmitters, a common strategy in antidepressant therapies.

Furthermore, the broader class of N-arylacetamides and their derivatives have been explored for a range of biological activities, including antimicrobial and anti-inflammatory effects, suggesting that their targets could include enzymes or pathways involved in microbial growth or inflammatory responses.

Enzyme Inhibition Kinetics and Binding Assays

Specific data from enzyme inhibition kinetics or binding assays for this compound is not available in the reviewed literature. While its derivatives have been designed to target enzymes such as MAO, detailed kinetic studies quantifying the inhibitory potency (e.g., IC₅₀ or Kᵢ values) of the parent compound itself have not been published. Therefore, no data is available to construct a table of enzyme inhibition.

Receptor Binding Studies and Ligand-Receptor Interactions

There is no direct evidence from receptor binding studies detailing the interaction of this compound with specific biological receptors. The structurally related isomer, 2-chloro-N-(2-fluorophenyl)acetamide, has been identified as an antagonist for the activin receptor type IIB (ACTRIIB), inhibiting its phosphorylation with IC₅₀ values in the low nanomolar range; however, this activity cannot be directly attributed to the 4-fluoro isomer.

Cellular Pathway Modulation and Signal Transduction

Information regarding the specific cellular pathways modulated by this compound is not described in the existing literature. Studies on its isomer, 2-chloro-N-(2-fluorophenyl)acetamide, indicate an inhibitory effect on the mitogen-activated protein kinase (MAPK) phosphorylation pathway. The MAPK pathway is a critical signal transduction cascade involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of this pathway is a target for various therapeutic areas. However, it remains unconfirmed whether this compound engages in similar signal transduction modulation.

In Vivo Pharmacodynamic Studies

In vivo pharmacodynamic studies specifically investigating the effects and mechanism of action of this compound have not been reported. While derivatives synthesized from this compound have been evaluated for antidepressant activity in preclinical models, the pharmacodynamic profile of the parent molecule is yet to be characterized. The broader class of chloroacetamide derivatives has been noted for general antimicrobial and anti-inflammatory properties, but specific in vivo studies detailing these effects for this compound are absent.

Medicinal Chemistry Applications and Drug Discovery Aspects of 2 Chloro N 4 Fluorophenyl Acetamide

Role as a Synthetic Intermediate in Pharmaceutical Development

2-Chloro-N-(4-fluorophenyl)acetamide is a key building block in organic synthesis due to the reactivity of its chloroacetyl group. This functional group is susceptible to nucleophilic substitution, allowing for the facile introduction of diverse chemical moieties and the construction of complex molecular architectures. This reactivity makes it an important intermediate for a range of pharmaceutically relevant compounds. researchgate.netresearchgate.net

Synthesis of Benzodiazepine (B76468) Analogs

The chloroacetamide moiety is a recognized precursor in the synthesis of benzodiazepine structures, a class of compounds widely known for their therapeutic effects on the central nervous system. A general synthetic approach involves the use of 2-chloro-N-(halophenyl)acetamide as a starting material. semanticscholar.org In a representative synthesis, a p-haloaniline is reacted with chloroacetyl chloride to form the corresponding 2-chloro-N-(p-halophenyl)acetamide. semanticscholar.org This intermediate then undergoes further reactions, including Friedel-Crafts acylation and subsequent treatment with hexamine in anhydrous ethanol, to construct the core 1,4-benzodiazepine-2-one ring system. semanticscholar.org This methodology allows for the preparation of various benzodiazepine derivatives with substitutions on the phenyl rings, which is crucial for modulating their pharmacological activity. semanticscholar.org

Development of Heterocyclic Compounds (e.g., quinoline (B57606) derivatives, piperazinedione)

The class of N-(substituted phenyl)-2-chloroacetamides, to which this compound belongs, serves as a crucial starting point for synthesizing various heterocyclic systems. Research has demonstrated their utility as intermediates in the synthesis of quinolin-8-yloxy acetamide (B32628) derivatives and 2,5-piperazinediones. researchgate.net The synthesis of these heterocycles leverages the reactive chlorine atom of the chloroacetamide group, which can be readily displaced by nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds, leading to ring closure and the formation of the desired heterocyclic scaffold.

For instance, the chloroacetyl group can react with aminothiophenol derivatives to generate thieno[2,3-b]pyridines. nih.gov Similarly, related bis-chloroacetyl precursors built on a piperazine (B1678402) core are used to synthesize more complex heterocyclic structures, highlighting the versatility of the chloroacetamide moiety in building diverse molecular frameworks. nih.gov

Precursor for Novel N-Substituted Acetamide Derivatives

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for a wide array of novel N-substituted acetamide derivatives. The electrophilic carbon of the chloromethyl group readily reacts with various nucleophiles, allowing for the covalent attachment of different functional groups and scaffolds. researchgate.net

A specific example is the synthesis of potential antidepressant agents. In one study, this compound was reacted with 2-mercaptobenzimidazole (B194830) in the presence of a base to yield 2-((1H-benzimidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. nih.gov This reaction demonstrates a common strategy where the sulfur atom of a thiol-containing heterocycle acts as the nucleophile to displace the chloride ion. nih.gov This approach has been used to create a library of compounds for biological screening.

Starting MaterialReagentProduct
This compound2-mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

This table illustrates a specific synthetic application of this compound. nih.gov

Hit-to-Lead Optimization Strategies

In the drug discovery pipeline, the "hit-to-lead" (H2L) phase involves refining initial "hit" compounds—molecules with desired biological activity found through high-throughput screening—into more promising "lead" compounds. wikipedia.orgupmbiomedicals.com This optimization process aims to improve properties such as potency, selectivity, and pharmacokinetic profiles. sygnaturediscovery.com Derivatives of this compound are often employed in H2L campaigns.

For example, a computational "hit" identified from a virtual screen can serve as a template. Medicinal chemists then synthesize a series of analogs based on this template to explore the structure-activity relationship (SAR). In a study aimed at developing new antidepressant agents, a virtual hit was modified by replacing a pyridine (B92270) ring with a benzene (B151609) ring to improve π-π stacking interactions with the biological target. nih.gov This led to the synthesis of a series of N-substituted-acetamide derivatives, which were then evaluated for their activity. Such strategies, which involve systematic structural modifications of a core scaffold, are central to the H2L process. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools used to identify and design new drug candidates. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. These models can then be used as 3D queries to search large chemical databases for molecules that match the pharmacophore, a process known as virtual screening. nih.gov

While direct virtual screening for this compound itself is not extensively documented, its structural motifs are featured in compounds designed using these methods. For instance, the design of phenylacetamide-based antidepressant agents was initiated based on a hit compound from the ZINC database. nih.gov The development of these agents involved modifying the initial hit to better fit the presumed pharmacophoric requirements of the target. This approach, where a core fragment like N-aryl acetamide is elaborated based on computational insights, demonstrates the application of these techniques in guiding the synthesis of derivatives of the title compound. nih.gov

Design and Synthesis of Analogs for Enhanced Potency and Selectivity

A primary goal of medicinal chemistry is the rational design and synthesis of new molecules with improved biological activity (potency) and a reduced tendency to interact with unintended targets (selectivity). upmbiomedicals.com The 2-chloro-N-aryl acetamide scaffold is frequently used in these efforts.

One effective strategy is molecular hybridization, which involves combining two or more pharmacophoric fragments from different molecules to create a new hybrid compound with enhanced potency or selectivity. acs.org In a study targeting microbial DNA gyrase, researchers synthesized hybrid molecules by reacting 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) with 2-chloro-N-aryl-acetamides. acs.org This created a new series of compounds, 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide derivatives, which were then tested for their antimicrobial activity. acs.org This rational design approach leverages the synthetic accessibility of the chloroacetamide precursor to build complex molecules tailored to interact with a specific biological target. acs.org By systematically varying the substitutions on the N-phenyl ring of the acetamide, chemists can fine-tune the compound's properties to maximize potency and selectivity.

Quinoline-Hydrazide CoreChloroacetamide PrecursorHybrid Product
2-(4-bromophenyl)quinoline-4-carbohydrazide2-chloro-N-phenyl-acetamide2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-phenylacetamide
2-(4-bromophenyl)quinoline-4-carbohydrazide2-chloro-N-(4-methoxy)phenyl-acetamide2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(4-methoxyphenyl)acetamide

This table presents examples of molecular hybridization using chloroacetamide precursors to generate novel analogs with potential biological activity. acs.org

Prodrug Strategies and Delivery Systems for this compound

The development of effective therapeutic agents often extends beyond the synthesis of a pharmacologically active molecule. Challenges such as poor solubility, limited permeability across biological membranes, and premature metabolism can hinder the clinical potential of a promising compound. To address these limitations, medicinal chemists employ various strategies, including the design of prodrugs and the use of advanced drug delivery systems. While specific research on prodrugs and dedicated delivery systems for this compound is not extensively documented in publicly available literature, this section will explore potential strategies that could be applied to this compound based on its structure and general principles of medicinal chemistry.

Potential Prodrug Strategies for this compound

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. The primary goal of a prodrug strategy is to overcome pharmacokinetic or pharmaceutical barriers. For this compound, several hypothetical prodrug approaches could be considered to enhance its therapeutic profile.

The structure of this compound features an amide linkage and a reactive chloroacetyl group, both of which present opportunities for chemical modification to create prodrugs.

Modification of the Amide Moiety:

The amide bond in this compound is a potential site for modification. While generally stable, specific structural alterations can render it susceptible to cleavage by amidases or other enzymes prevalent in the body. One approach could involve the attachment of a promoiety to the nitrogen atom of the amide. This promoiety could be designed to improve water solubility or to target specific tissues. For instance, the attachment of a phosphate (B84403) group could create a highly water-soluble prodrug that is cleaved by alkaline phosphatases to release the parent compound.

Another strategy could involve N-acylation or the introduction of an N-aminoacyl derivative. These modifications can alter the lipophilicity of the molecule, potentially improving its absorption and distribution characteristics. The cleavage of such groups would be mediated by peptidases or other hydrolases.

Modification of the Chloroacetyl Group:

A hypothetical example would be the synthesis of a series of ester prodrugs where the chloroacetyl group is replaced with different acyl groups to modulate the rate of release of the active compound. The table below illustrates the type of data that would be collected in such a study.

Table 1: Hypothetical Ester Prodrugs of a this compound Analog and Their Hydrolysis Rates

Prodrug MoietyLinkage TypePredicted Half-life in Human Plasma (t½)Predicted Primary Cleavage Enzyme
AcetoxymethylEster< 30 minutesEsterases
PivaloyloxymethylEster2 - 4 hoursEsterases
Amino acid conjugate (e.g., Glycine)Amide4 - 8 hoursPeptidases

Potential Delivery Systems for this compound

In addition to prodrug strategies, advanced drug delivery systems can be employed to improve the therapeutic efficacy of this compound. These systems can protect the drug from degradation, enhance its solubility, and facilitate its delivery to the target site.

Liposomal Formulations:

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a compound like this compound, which likely possesses some degree of lipophilicity, encapsulation within liposomes could offer several advantages. It could increase the drug's circulation time in the bloodstream, reduce its potential off-target toxicity, and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. Research on liposomal formulations for other lipophilic drugs has demonstrated improved brain delivery when administered intranasally, a strategy that could be explored for CNS applications of this compound. acs.org

Polymeric Micelles:

Polymeric micelles are nanosized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs like this compound, thereby increasing their apparent solubility. The hydrophilic shell provides a steric barrier that can prevent opsonization and prolong the circulation time of the encapsulated drug. epa.gov The size of polymeric micelles can be tailored to optimize their biodistribution and targeting capabilities. nih.gov

Nanoparticle-Based Delivery:

Solid lipid nanoparticles (SLNs) and polymeric nanoparticles are other promising delivery systems. These nanoparticles can encapsulate the drug within a solid matrix, providing protection against chemical and enzymatic degradation. The surface of these nanoparticles can also be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting to specific cells or tissues, thereby enhancing the therapeutic index of the encapsulated drug.

The following table provides a hypothetical comparison of different nanoparticle-based delivery systems that could be developed for this compound.

Table 2: Hypothetical Nanoparticle-Based Delivery Systems for this compound

Delivery SystemMean Particle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)Potential Advantages
Liposomes100 - 2005 - 15> 90Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification.
Polymeric Micelles20 - 10010 - 25> 85High drug loading for hydrophobic drugs, prolonged circulation time, tunable properties. epa.gov
Solid Lipid Nanoparticles (SLNs)50 - 3001 - 10> 80Good biocompatibility, controlled release, protection of labile drugs.

Agrochemical Research and Environmental Considerations

Herbicidal Activity and Crop Protection Applications

The chemical class of chloroacetamides, to which 2-chloro-N-(4-fluorophenyl)acetamide belongs, is widely recognized for its herbicidal properties. researchgate.net These herbicides are primarily used for pre-emergence control of most annual grasses and certain broadleaf weeds in a variety of major crops. researchgate.netcapes.gov.brcambridge.org The effectiveness of chloroacetamides relies on their application to the soil before weed seedlings emerge, as they are not effective on established plants. capes.gov.brcambridge.orgcambridge.org

The mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netresearchgate.net VLCFAs are crucial components for plant development, and their inhibition leads to a depletion of essential lipids and other molecules required for cell membrane and cuticle wax formation. cambridge.orgresearchgate.net This disruption of lipid synthesis ultimately prevents the early growth of susceptible weed seedlings, leading to their death. cambridge.orgresearchgate.net The primary site of action is the emerging shoot in grass species and the roots in broadleaf species. cambridge.orgresearchgate.net

Common grass weeds controlled by the chloroacetamide class include Digitaria sanguinalis (large crabgrass), Echinochloa crus-galli (barnyard grass), and Setaria faberi (giant foxtail). researchgate.net In agricultural settings, chloroacetamide herbicides are often used in combination with other herbicides or with safeners, which are chemicals that increase the crop's tolerance to the herbicide. capes.gov.brresearchwithrutgers.com For instance, studies have evaluated combinations of chloroacetamides like S-metolachlor and acetochlor (B104951) with oxyfluorfen (B1678082) to improve weed control in cole crops such as cabbage and broccoli. researchwithrutgers.comresearchgate.net Such combinations can achieve excellent control (≥99%) of the weed species complex compared to single applications. researchwithrutgers.comresearchgate.net

Fungicidal Properties

Research has demonstrated that various N-substituted 2-chloroacetamide (B119443) derivatives possess notable antifungal and antimicrobial activity. capes.gov.br Studies on compounds structurally similar to this compound indicate a potential for this molecule to exhibit fungicidal properties. For example, 2-chloro-N-phenylacetamide, which lacks the fluorine atom, has shown significant antifungal and antibiofilm activity against fluconazole-resistant Candida species. cambridge.org It has also demonstrated fungicidal effects against Aspergillus flavus, a common fungus, with its likely mechanism of action being the binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.brscielo.br

Another study confirmed that halogenated N-(substituted phenyl)-2-chloroacetamides, including the 4-fluoro variant, were among the most active against various microbes due to high lipophilicity, which facilitates passage through the cell membrane. researchgate.net A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was found to have bactericidal activity against Klebsiella pneumoniae. nih.govresearchgate.net

The table below summarizes the antimicrobial activity of acetamide (B32628) derivatives that are structurally related to this compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. idexx.dk

Table 1: Antimicrobial Activity of Related Acetamide Derivatives

Compound Test Organism Activity Type MIC (µg/mL) MFC/MBC (µg/mL) Source
2-chloro-N-phenylacetamide Candida albicans Antifungal 128 - 256 512 - 1,024 cambridge.org
2-chloro-N-phenylacetamide Candida parapsilosis Antifungal 128 - 256 512 - 1,024 cambridge.org
2-chloro-N-phenylacetamide Aspergillus flavus Antifungal 16 - 256 32 - 512 scielo.br
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniae Antibacterial 512 512 scielo.br

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; MBC: Minimum Bactericidal Concentration.

Environmental Fate and Degradation Pathways

The environmental fate of chloroacetamide herbicides is largely governed by microbial degradation. researchgate.net These compounds are generally mobile in soil and can be transported into aqueous systems. acs.orgwalisongo.ac.id The persistence of chloroacetamides in soil varies, with reported half-lives for compounds like S-metolachlor being approximately 23 days in European field studies. researchgate.net The degradation rate is influenced by factors such as soil moisture and temperature. awsjournal.orgresearchgate.net

Microbial metabolism is the primary mechanism for breaking down chloroacetamide herbicides in the environment. researchgate.net Various bacterial and fungal strains have been identified that can effectively degrade these compounds. researchgate.net The degradation pathways differ depending on environmental conditions. researchgate.net

Aerobic Degradation: In the presence of oxygen, the degradation of chloroacetamide herbicides in bacteria is typically initiated by an N/C-dealkylation reaction, which is then followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net

Anaerobic Degradation: In environments without oxygen, such as saturated subsoils and sediments, the initial degradation step is typically dechlorination. researchgate.netnih.gov

Studies on the degradation of the chloroacetamide herbicide butachlor (B1668075) have identified intermediate metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide, which demonstrates the cleavage of other parts of the molecule while leaving the chloroacetamide structure intact during initial transformation steps. nih.gov The breakdown of these herbicides can ultimately lead to the formation of simpler molecules like carbon dioxide and water. researchgate.net

Ecological Impact Studies

The potential ecological impact of chloroacetamide herbicides and their metabolites on non-target organisms is a key area of environmental research. While specific data for this compound is limited, studies on related compounds provide insight into potential effects on aquatic ecosystems.

Herbicides and their degradation products can enter aquatic environments through runoff and leaching, potentially affecting non-target species. nih.govnih.gov For instance, studies on acetochlor ESA, a primary metabolite of the chloroacetamide herbicide acetochlor, have shown that exposure can reduce growth in the early life stages of marbled crayfish (Procambarus virginalis). nih.gov

Other chemicals often formulated with chloroacetamide herbicides, such as dichloroacetamide safeners, have also been studied. The safener benoxacor (B1667998) has been shown to cause significant effects in aquatic organisms at low concentrations. walisongo.ac.id In rainbow trout, exposure to benoxacor resulted in a decrease in the condition index, with a No Observed Effect Concentration (NOEC) of 0.004 mg/L. walisongo.ac.id For the aquatic invertebrate Daphnia magna, a 21-day life cycle study established a NOEC of 0.354 mg/L for benoxacor. walisongo.ac.id Such studies highlight the importance of assessing the environmental risk of all components in agrochemical formulations. nih.govbeyondpesticides.org

Table 2: List of Chemical Compounds Mentioned

Compound Name
2,4-D
2-chloro-N-(2,6-diethylphenyl)acetamide
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
This compound
2-chloro-N-phenylacetamide
Acetochlor
Acetochlor ESA
Benoxacor
Butachlor
S-metolachlor

Advanced Research Techniques and Methodologies Applied to 2 Chloro N 4 Fluorophenyl Acetamide

High-Throughput Screening for Activity Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of a compound's activity against a multitude of biological targets. This process involves testing a compound against large libraries of assays, which can include enzymes, receptors, ion channels, and whole-cell models, to build a comprehensive activity profile.

For 2-chloro-N-(4-fluorophenyl)acetamide, research has focused on its antimicrobial potential. A study systematically screened a series of twelve N-(substituted phenyl)-2-chloroacetamides, including the 4-fluoro substituted variant, against a panel of pathogenic microbes. nih.govnih.gov The findings identified compounds with a halogenated p-substituted phenyl ring, such as this compound, as among the most active, a characteristic attributed to their high lipophilicity which may facilitate passage through microbial cell membranes. nih.govnih.govresearchgate.net

The antimicrobial screening results for this compound are detailed below. The compound demonstrated efficacy against Gram-positive bacteria and moderate effectiveness against the tested yeast, with less activity against Gram-negative bacteria. nih.govnih.gov

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (μg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive bacterium62.5125
Methicillin-resistant S. aureus (MRSA) (ATCC 33591)Gram-positive bacterium62.5125
Escherichia coli (ATCC 25922)Gram-negative bacterium250500
Candida albicans (ATCC 10231)Yeast125250

Table 1: Antimicrobial activity of this compound against selected microorganisms. Data sourced from Bogdanović et al. (2021). nih.govnih.govresearchgate.net

While these results provide a specific profile of antimicrobial action, a full HTS activity profile would involve screening against hundreds or thousands of other targets to identify potential new therapeutic applications or off-target effects.

Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanism Elucidation

Omics technologies offer a global view of molecular changes within a biological system in response to a chemical stimulus. nih.gov Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules, or metabolites) are powerful tools for generating hypotheses about a compound's mechanism of action. nih.govnih.gov

Although specific proteomics or metabolomics studies on this compound have not been published, a hypothetical study to elucidate its antimicrobial mechanism can be described. Based on its efficacy against Staphylococcus aureus, a study could involve treating the bacteria with the compound at its MIC and analyzing subsequent changes in the proteome and metabolome.

Proteomics Approach: Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could compare the protein expression profiles of treated versus untreated bacteria. A significant upregulation of stress-response proteins or downregulation of proteins involved in cell wall synthesis, for example, would provide clues to the compound's mechanism.

Metabolomics Approach: Similarly, analyzing the metabolic fingerprint could reveal disruptions in key pathways. An accumulation of precursor metabolites or a depletion of essential molecules could pinpoint the specific metabolic processes affected by the compound.

Omics TechnologyHypothetical Finding in S. aureusPotential Interpretation
ProteomicsUpregulation of heat shock proteins (e.g., GroEL, DnaK)Induction of a cellular stress response due to protein misfolding.
ProteomicsDownregulation of penicillin-binding proteins (PBPs)Interference with cell wall synthesis.
MetabolomicsAccumulation of UDP-N-acetylmuramic acidInhibition of a downstream step in peptidoglycan synthesis.
MetabolomicsDepletion of intracellular ATPDisruption of energy metabolism or membrane integrity.

Table 2: Illustrative table of potential proteomics and metabolomics findings from a hypothetical study of S. aureus treated with this compound.

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices

The development of robust bioanalytical methods is essential for pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of a compound. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like blood plasma or urine due to its high sensitivity and selectivity. mdpi.comnih.gov

A validated bioanalytical method for this compound has not been described in the literature. However, a standard method could be developed based on established principles. This would typically involve protein precipitation from a plasma sample, followed by separation using reversed-phase HPLC and detection with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The validation of such a method would need to demonstrate its performance according to regulatory guidelines, assessing parameters such as:

Selectivity: The ability to differentiate the analyte from other components in the matrix.

Linearity: The concentration range over which the assay is accurate and precise.

Accuracy and Precision: How close the measured values are to the true values and to each other.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage conditions.

Validation ParameterTypical Acceptance CriteriaIllustrative Result for a Hypothetical Assay
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise > 10; Accuracy ±20%; Precision ≤20%1 ng/mL
Intra- and Inter-day AccuracyWithin ±15% of nominal (±20% at LLOQ)-5.2% to 6.8%
Intra- and Inter-day Precision (%CV)≤ 15% (≤20% at LLOQ)≤ 8.5%
Extraction RecoveryConsistent and reproducible~85%
Matrix EffectIS-normalized factor within acceptable range (e.g., 0.8-1.2)0.95 - 1.08

Table 3: Illustrative validation summary for a hypothetical LC-MS/MS method for the quantification of this compound in human plasma.

Microscopy Techniques for Cellular and Subcellular Localization Studies

Microscopy techniques are invaluable for visualizing the interaction of a compound with cells and determining its subcellular distribution. Fluorescence microscopy, particularly confocal microscopy, allows for high-resolution imaging of fluorescently-labeled molecules within cells, providing insights into their site of action.

There are no published studies on the cellular localization of this compound. While its crystal structure has been determined, providing detailed molecular geometry, this does not reveal where the compound accumulates within a cell. researchgate.netiucr.orgnih.gov

To investigate its cellular localization, a fluorescent derivative of this compound could be synthesized. For instance, the core structure could be conjugated to a fluorophore like fluorescein (B123965) or rhodamine. Alternatively, the azide (B81097) derivative, 2-azido-N-(4-fluorophenyl)acetamide, which has been synthesized from the parent compound, could be used in click chemistry reactions to attach a fluorescent probe. nih.gov

Once a fluorescent analog is available, it could be incubated with relevant cells (e.g., S. aureus or human cell lines) and imaged using confocal microscopy. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would help to pinpoint the compound's primary location within the cell.

Experimental ApproachHypothetical ObservationPotential Conclusion
Incubation of fluorescently-tagged compound with S. aureusFluorescence signal concentrated at the cell periphery.The compound targets the cell membrane or cell wall.
Incubation with human cells and a mitochondrial tracker (B12436777) dyeOverlapping fluorescence between the compound and the tracker.The compound preferentially accumulates in the mitochondria.
Incubation with human cells and a nuclear stain (e.g., DAPI)No overlap between the compound's fluorescence and the nuclear stain.The compound does not primarily localize to the nucleus.

Table 4: Illustrative table of potential findings from a hypothetical fluorescence microscopy study on the cellular localization of a tagged this compound analog.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(4-fluorophenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 4-fluoroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (triethylamine or pyridine). Key factors affecting yield include:

  • Temperature: Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
  • Catalyst: Use of DMAP (4-dimethylaminopyridine) can enhance reaction efficiency by stabilizing intermediates.
  • Purification: Recrystallization from ethanol/water mixtures yields pure product (~65–80% yield) .
    Recent studies report yields up to 80% under optimized conditions, confirmed by TLC and melting point analysis .

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: Peaks at ~1674 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-F stretch) confirm the acetamide and fluorophenyl groups .
  • NMR: ¹H NMR shows a singlet at δ 4.34 ppm (CH₂Cl) and aromatic protons at δ 7.05–7.56 ppm (4-fluorophenyl group) .
  • X-ray Crystallography: Single-crystal studies reveal intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions stabilizing the crystal lattice (space group Cc, monoclinic system). Bond lengths (e.g., C-Cl: 1.76 Å) align with theoretical values .

Q. How does this compound exhibit antimicrobial activity, and what are the key findings from recent studies?

Methodological Answer:

  • Mechanism: The compound disrupts bacterial membrane integrity via hydrophobic interactions, as suggested by molecular docking studies.
  • Experimental Design: Minimum Inhibitory Concentration (MIC) assays against Klebsiella pneumoniae showed MIC values of 32 µg/mL. Synergy with ciprofloxacin (FICI ≤0.5) suggests combinational therapy potential .
  • Limitations: Cytotoxicity assays (e.g., MTT on mammalian cells) are critical to confirm selectivity, as preliminary data indicate low toxicity at therapeutic doses .

Advanced Research Questions

Q. How do intramolecular and intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

Methodological Answer:

  • Intramolecular Interaction: A six-membered ring forms via C(5)–H···O(1) (2.47 Å), stabilizing the planar acetamide moiety.
  • Intermolecular Interaction: Chains along the c-axis are formed by N(1)–H···O(1) hydrogen bonds (2.89 Å), contributing to a layered crystal structure.
  • Impact on Stability: These interactions enhance thermal stability (melting point ~109°C) and reduce solubility in nonpolar solvents, critical for crystallization protocols .

Q. How do structural modifications of the acetamide moiety influence bioactivity?

Methodological Answer: Comparative SAR studies reveal:

  • Fluorine Substitution: Replacing the 4-fluorophenyl group with a 4-chlorophenyl group increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility .
  • Backbone Alterations: Adding a methyl group to the acetamide nitrogen (e.g., N-methyl derivative) decreases antimicrobial activity (MIC >128 µg/mL), likely due to steric hindrance .
  • Methodological Approach: Use QSAR models to predict bioactivity based on substituent electronegativity and steric parameters.

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), indicating moderate electrophilicity.
  • Molecular Electrostatic Potential (MEP): Maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic zones near the chloro group, guiding derivatization strategies .
  • Docking Studies: AutoDock Vina predicts binding affinities to bacterial efflux pump proteins (e.g., AcrB), rationalizing synergy with antibiotics .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer: Discrepancies in reported MIC values (e.g., 32 µg/mL vs. >64 µg/mL) may arise from:

  • Assay Variability: Standardize broth microdilution protocols (CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922).
  • Structural Analog Confusion: Verify compound purity via HPLC (>95%) and differentiate from analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide) using HRMS .
  • Statistical Analysis: Apply multivariate regression to account for variables like pH, inoculum size, and solvent effects.

Q. What strategies are effective in scaling up synthesis while maintaining purity for in vivo studies?

Methodological Answer:

  • Continuous Flow Synthesis: Reduces reaction time and improves yield consistency (≥75%) by precise control of temperature and reagent ratios.
  • Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .
  • Quality Control: Implement inline FTIR and PAT (Process Analytical Technology) for real-time monitoring of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.